molecular formula C19H18N2O2S B2610904 Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate CAS No. 861212-88-6

Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate

Cat. No.: B2610904
CAS No.: 861212-88-6
M. Wt: 338.43
InChI Key: UBUTZYDIZYOOSJ-UHFFFAOYSA-N
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Description

Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
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Biological Activity

Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Condensation of appropriate starting materials.
  • Cyclization to form the thienoisoquinoline core.
  • Functional group transformations to achieve the desired structure.

These steps require careful optimization regarding reaction conditions such as temperature and solvent choice to ensure high yields and purity .

  • Molecular Formula : C19H20N2O2S
  • Molecular Weight : 338.42 g/mol
  • Structural Features : The compound features a thienoisoquinoline structure which is crucial for its biological activity .

Anticancer Properties

Recent studies have demonstrated that derivatives of tetrahydrothieno[2,3-c]isoquinolines exhibit potent anticancer activity. For instance:

  • Cell Lines Tested : The compound was assessed against various tumor cell lines including HEPG2 (liver cancer) and HCT116 (colon cancer).
  • IC50 Values : Compound 3 (a derivative) showed significant antiproliferative activity with IC50 values indicating effective inhibition of cancer cell growth .

Mechanism of Action :

  • The compound causes cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. Flow cytometry analysis indicated a 50-fold increase in apoptosis in HEPG2 cells treated with this compound .

Case Studies and Experimental Data

A recent study synthesized new derivatives and evaluated their biological activities:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 3HEPG25.4Induces apoptosis; G2/M phase arrest
Compound 9cHCT1164.8Similar apoptotic effects

The binding affinities of these compounds to specific molecular targets were assessed through molecular docking studies, revealing potential interactions with enzymes such as RET .

Future Directions

Given its unique structural characteristics and observed biological activities, this compound represents a valuable candidate for further pharmacological exploration. Ongoing research is aimed at elucidating its full therapeutic potential and optimizing its efficacy against various cancers and microbial infections.

Properties

IUPAC Name

methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-19(22)17-15(20)14-12-9-5-6-10-13(12)16(21-18(14)24-17)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUTZYDIZYOOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C3=C2CCCC3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.